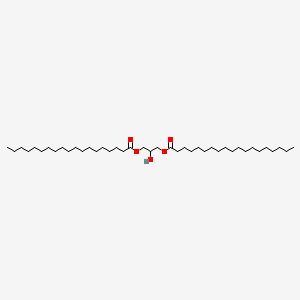

Dinonadecanoin

Description

Properties

IUPAC Name |

(2-hydroxy-3-nonadecanoyloxypropyl) nonadecanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-37-39(42)38-46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZCJVIEISRCQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H80O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | DG(19:0/0:0/19:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0094074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Whitepaper: Structural Characterization and Analytical Utility of Dinonadecanoin (Di-C19:0 DAG)

Executive Summary

Dinonadecanoin (Di-C19:0 DAG) is a synthetic diacylglycerol comprised of two nonadecanoic acid side chains esterified to a glycerol backbone. Because the odd-chain C19:0 fatty acid is virtually absent in mammalian biological matrices, Dinonadecanoin serves as a critical non-endogenous internal standard for the quantitative lipidomic profiling of diacylglycerols (DAGs).

This guide dissects the chemical topology of Dinonadecanoin, distinguishing between its 1,2- and 1,3-isomers, and details its behavior under electrospray ionization (ESI-MS/MS). It provides a self-validating workflow for its use in quantifying signaling lipids while mitigating the risk of acyl migration.

Chemical Identity & Structural Topology

Dinonadecanoin exists primarily as two positional isomers. Understanding the distinction between these isomers is vital for accurate quantification, as they exhibit distinct chromatographic retention times and biological relevance.

Nomenclature and Physicochemical Properties[1]

| Property | Data |

| IUPAC Name | 1,2-Dinonadecanoyl-sn-glycerol (1,2-isomer) 1,3-Dinonadecanoyl-glycerol (1,3-isomer) |

| Common Name | Dinonadecanoin; DG(19:0/19:[1][2][3]0) |

| Molecular Formula | |

| Molecular Weight | 653.07 g/mol |

| Lipophilicity (LogP) | ~17.5 (High hydrophobicity requires chloroform/methanol solvents) |

| CAS Number | 372516-94-4 (1,2-isomer) 372490-74-9 (1,3-isomer) |

Isomerism and Acyl Migration

In biological systems, 1,2-sn-DAGs are the active signaling species (e.g., activating Protein Kinase C). However, they are thermodynamically unstable and prone to acyl migration , rearranging into the more stable 1,3-DAG isomer. This migration is accelerated by heat, basic pH, and protic solvents.

-

1,2-Dinonadecanoin: Kinetic product; biologically relevant mimic; chemically unstable.

-

1,3-Dinonadecanoin: Thermodynamic product; stable analytical standard; biologically inactive.

Visualization: Isomerization Dynamics

The following diagram illustrates the structural relationship and the entropy-driven migration pathway.

Figure 1: The irreversible acyl migration from 1,2-DAG to 1,3-DAG. Analytical protocols must maintain neutral pH and low temperature to prevent this shift.

Mass Spectrometry Characterization

In lipidomics, Dinonadecanoin is detected via LC-MS/MS. Its fragmentation pattern depends heavily on the adduct formed during Electrospray Ionization (ESI).

Ionization Pathways

-

Ammonium Adduct

(m/z 671.1): Common in mobile phases containing ammonium formate/acetate. Fragments via neutral loss of fatty acid + ammonia.[4][5] -

Lithium Adduct

(m/z 660.1): Preferred for structural elucidation. Lithium adducts yield structurally informative spectra with distinct losses of free fatty acids (RCOOH) versus lithium salts (RCOOLi), allowing precise regiospecific identification.

Fragmentation Mechanism (Li+ Adduct)

When analyzed as a lithiated adduct, Dinonadecanoin (m/z 660.1) undergoes collision-induced dissociation (CID) to yield two primary product ions:

- : Loss of neutral nonadecanoic acid.

- : Loss of lithium nonadecanoate.

Visualization: MS/MS Fragmentation Pathway

Figure 2: Fragmentation of Lithiated Dinonadecanoin. The specific neutral losses confirm the acyl chain length (C19:0) and DAG structure.

Protocol: Internal Standard Workflow

Objective: Use Dinonadecanoin as a quantitative internal standard for lipidomic profiling of biological tissues.

Preparation of Stock Solutions

Scientific Rationale: DAGs are hydrophobic and prone to surface adsorption. Glassware must be used to prevent plasticizer contamination and lipid loss.

-

Weighing: Accurately weigh 1.0 mg of 1,3-Dinonadecanoin (CAS 372490-74-9).

-

Note: The 1,3-isomer is preferred for quantitation due to superior stability.

-

-

Solubilization: Dissolve in 1.0 mL of Chloroform:Methanol (2:1 v/v) .

-

Concentration: 1.0 mg/mL (approx. 1.53 mM).

-

-

Storage: Store at -80°C in amber glass vials with Teflon-lined caps. Stable for >1 year.

Sample Spiking & Extraction

Self-Validating Step: Spike the internal standard before extraction to account for extraction efficiency losses.

-

Tissue Homogenization: Add tissue sample to a glass tube.

-

Spike: Add 10 µL of diluted Dinonadecanoin standard (final concentration 1-5 µM) directly to the tissue.

-

Extraction: Perform Bligh-Dyer or Folch extraction.

-

Critical Control: Keep all steps on ice (4°C) to prevent endogenous 1,2-DAG to 1,3-DAG isomerization.

-

-

Phase Separation: Collect the lower organic phase (chloroform layer).

LC-MS/MS Quantitation Parameters

Use the following Multiple Reaction Monitoring (MRM) transitions for specific detection on a Triple Quadrupole MS.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| Dinonadecanoin | 671.6 | 383.4 (Mono-C19 DAG fragment) | 20-25 |

| Dinonadecanoin | 671.6 | 366.4 (Acylium ion | 35-40 |

References

-

Hsu, F. F., & Turk, J. (1999).[4] Structural characterization of diacylglycerols as lithiated adducts by electrospray ionization mass spectrometry using low-energy collisionally activated dissociation. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Murphy, R. C., et al. (2011). Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts. Analytical Biochemistry. Retrieved from [Link]

-

LIPID MAPS® Structure Database. (2024). Diacylglycerol Standards and Protocols. Retrieved from [Link]

Sources

Technical Guide: 1,2-Dinonadecanoin vs. 1,3-Dinonadecanoin Stability & Applications

[1]

Content Type: Technical Whitepaper Audience: Lipidomics Researchers, Formulation Scientists, Analytical Chemists Subject: Isomeric Stability, Acyl Migration Kinetics, and Analytical Handling of C19:0 Diacylglycerols[1]

Executive Summary

In the precise field of lipidomics and drug delivery, Dinonadecanoin (C19:0 DAG) serves as a critical non-endogenous internal standard and a model lipid for formulation stability studies.[1] However, its utility is compromised by the thermodynamic instability of the 1,2-isomer , which spontaneously rearranges into the 1,3-isomer .[1]

This guide dissects the physicochemical divergence between 1,2-Dinonadecanoin and 1,3-Dinonadecanoin . It provides a mechanistic understanding of acyl migration, quantitative stability data, and validated protocols for preserving isomeric integrity during synthesis, storage, and LC-MS analysis.[1]

Thermodynamic & Kinetic Landscapes[1]

The core distinction between these isomers lies in their thermodynamic energy states. While 1,2-Dinonadecanoin is often the biologically active species (mimicking endogenous signaling DAGs), it is kinetically unstable relative to the 1,3-isomer.[1]

The Mechanism of Acyl Migration

The conversion from 1,2-DAG to 1,3-DAG is an entropy-driven isomerization mediated by a five-membered cyclic intermediate.[1] This process is catalyzed by heat, basic pH, and protic solvents.[1]

Figure 1: Acyl Migration Mechanism The following diagram illustrates the nucleophilic attack of the primary hydroxyl group (sn-3) on the carbonyl carbon of the sn-2 acyl chain.

Caption: The entropy-driven isomerization from 1,2-DAG to 1,3-DAG proceeds via a cyclic orthoester intermediate, heavily favoring the 1,3-configuration at equilibrium.

Comparative Stability Profile

The 1,3-isomer is stabilized by steric symmetry and the lack of a vicinal hydroxyl group capable of nucleophilic attack.

| Feature | 1,2-Dinonadecanoin | 1,3-Dinonadecanoin |

| Thermodynamic State | Metastable (High Energy) | Stable (Low Energy) |

| Equilibrium Ratio | ~30-40% | ~60-70% |

| Melting Point Trend | Lower (Less efficient packing) | Higher (Symmetrical packing) |

| Biological Relevance | PKC Activation, Biosynthetic Intermediate | Metabolic Dead-end (mostly), Storage |

| Primary Degradation | Isomerization to 1,3-DAG | Hydrolysis to MAG + Fatty Acid |

Analytical Challenges & Solutions

Distinguishing these isomers is critical because they have different ionization efficiencies and biological roles. Standard reverse-phase LC often fails to separate them completely without specific mobile phase optimization.[1]

Artifactual Migration During Analysis

A common error in lipidomics is the conversion of 1,2-DAGs to 1,3-DAGs during sample preparation or chromatography.[1]

-

Risk Factor 1: Silica Gel Chromatography. Acidic sites on silica plates or columns catalyze rapid migration (t1/2 < 1 hour).[1]

-

Risk Factor 2: Protic Solvents. Methanol and water in LC mobile phases can accelerate migration if the column temperature is >40°C.

Validated Analytical Workflow

To accurately quantify 1,2-Dinonadecanoin without artifactual isomerization, follow this rigorous workflow.

Figure 2: Isomer-Specific Analysis Workflow

Caption: Workflow emphasizing temperature control and neutralization to prevent on-column acyl migration during 1,2-DAG analysis.

Experimental Protocols

Protocol: Preventing Acyl Migration in 1,2-Dinonadecanoin Standards

Objective: Maintain >95% isomeric purity of 1,2-Dinonadecanoin during storage and handling.

Reagents:

-

Solvent: Chloroform (strictly anhydrous) or n-Hexane.[1]

-

Storage Vials: Silanized glass (to prevent surface catalysis).[1]

Step-by-Step:

-

Dissolution: Dissolve the solid 1,2-Dinonadecanoin standard immediately in non-protic solvent (Chloroform or Hexane).[1] Avoid Methanol or Ethanol for stock solutions.

-

Acidification (Optional but Recommended): Add trace acetic acid (0.01%) to the stock solution. Slightly acidic conditions inhibit the nucleophilic attack required for migration.

-

Storage: Store at -80°C . At -20°C, migration can still occur over months.[1]

-

Note: 1,3-Dinonadecanoin is stable at -20°C.[1]

-

-

Usage: Thaw on ice. Do not sonicate for extended periods, as local heating induces isomerization.[1]

Protocol: Separation of Isomers via RP-HPLC

Objective: Baseline separation of 1,2- and 1,3-Dinonadecanoin.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm).[1]

-

Mobile Phase A: Acetonitrile/Water (60:[1]40) + 10mM Ammonium Formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10mM Ammonium Formate.

-

Isocratic Hold: Often required for isomer separation.[1] A shallow gradient (e.g., 80% B to 85% B over 10 mins) is effective.[1]

-

Temperature: Keep column oven at 20-25°C. Higher temperatures (>40°C) cause peak broadening due to on-column interconversion.[1]

Implications for Drug Development

Lipid Nanoparticles (LNPs)

In LNP formulations, DAGs act as helper lipids or impurities.[1]

-

Impact: 1,2-DAGs favor a cone shape, promoting non-bilayer hexagonal phases (

) which facilitate endosomal escape (transfection efficiency).[1] -

Risk: Conversion to 1,3-DAG (cylindrical shape) stabilizes the bilayer, potentially reducing transfection efficiency over time.[1]

-

Recommendation: Quantify the 1,2/1,3 ratio as a Critical Quality Attribute (CQA) for LNP stability batches.

Internal Standards

Dinonadecanoin (C19:0) is an ideal internal standard because it is exogenous.

-

Quantification Bias: If you use a 1,2-Dinonadecanoin standard but it isomerizes to 1,3- during storage, and your LC-MS method separates them, you will calculate an incorrect concentration for the 1,2-DAG peak.[1]

-

Best Practice: Use 1,3-Dinonadecanoin as the quantitative standard for total DAGs if isomer distinction is not required, as it is robust and stable.[1]

References

-

Acyl Migration Kinetics of Vegetable Oil 1,2-Diacylglycerols Source: ResearchGate URL:[1][2][3][4][5][6][Link] Relevance: Establishes the first-order kinetics and temperature dependence of the 1,2 to 1,3 shift.

-

Acyl migration in 1,2-dipalmitoyl-sn-glycerol Source: PubMed (NIH) URL:[1][Link] Relevance: Provides foundational data on the equilibrium ratio (~60% 1,3-DAG) and the catalytic effect of silica and polar solvents.[1]

-

Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS Source: Frontiers in Pharmacology URL:[Link] Relevance: details the separation of 1,2 and 1,3 isomers using charge derivatization (DMG/DMA) to enhance sensitivity and resolution.

-

Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography Source: Journal of Chromatographic Science URL:[Link] Relevance: Validates the elution order (1,3 elutes before 1,2 in many RP systems) and UV detection methods.

Sources

- 1. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Dinonadecanoin (C41H80O5): Structural Profiling and Methodological Integration in Quantitative Lipidomics

Executive Summary

Diacylglycerols (DAGs) are critical lipid intermediates that function both as structural precursors for glycerophospholipids and as potent secondary messengers in cellular signaling pathways (e.g., Protein Kinase C activation)[1]. However, the absolute quantification of endogenous DAGs presents a significant analytical challenge due to their low physiological abundance, high structural diversity, and poor inherent ionization efficiency.

To overcome these barriers, lipidomics workflows rely on the integration of exogenous, biologically orthogonal internal standards[2]. Dinonadecanoin , a synthetic diacylglycerol with the molecular formula C41H80O5 , serves as a gold-standard internal reference. By incorporating two 19-carbon (C19:0) saturated fatty acid chains, Dinonadecanoin leverages the rarity of odd-chain fatty acids in mammalian biology to eliminate isobaric interference, enabling highly accurate, self-validating quantification of complex lipid extracts.

Chemical Identity & Physicochemical Profiling

Dinonadecanoin consists of a glycerol backbone esterified with two nonadecanoic acid chains. Depending on the stereochemical positioning of the acyl chains, it exists primarily in two isomeric forms: 1,2-dinonadecanoin (sn-1,2-DAG)[3] and 1,3-dinonadecanoin (sn-1,3-DAG)[4].

-

1,2-Dinonadecanoin: Biologically relevant as it mimics the structural conformation of endogenous signaling DAGs cleaved by phospholipase C.

-

1,3-Dinonadecanoin: Often utilized as a stable reference standard, though it can arise biologically via the chemical isomerization of 1,2-DAGs[1].

Table 1: Physicochemical and Structural Properties

| Parameter | Specification |

| Molecular Formula | C41H80O5 |

| Molecular Weight | 653.07 g/mol |

| Exact Mass | 652.6006 Da |

| Lipid Shorthand Notation | DG(19:0/19:0/0:0) or DG(19:0/0:0/19:0) |

| CAS Number (1,2-isomer) | 372516-94-4 |

| CAS Number (1,3-isomer) | 372490-74-9 |

| Solubility | Chloroform, Methanol, Ethanol (≥ 10 mg/ml) |

The Causality of Analytical Design: Why Dinonadecanoin?

As a Senior Application Scientist, it is crucial to understand why specific molecules and parameters are chosen, rather than just executing a method. The selection of Dinonadecanoin is driven by two fundamental principles of biological chemistry and mass spectrometry:

Biological Orthogonality (The Odd-Chain Advantage)

Mammalian lipogenesis relies on the iterative condensation of two-carbon units (acetyl-CoA), resulting in an overwhelming predominance of even-chain fatty acids (e.g., C16:0, C18:1). Odd-chain fatty acids like nonadecanoic acid (C19:0) are virtually absent in mammalian tissues[5]. Spiking a sample with Dinonadecanoin ensures that the internal standard's mass-to-charge ratio (m/z) will not suffer from isobaric overlap with endogenous lipids. This creates a pristine, interference-free baseline for calculating response factors[2].

Ionization Dynamics and Adduct Formation

Diacylglycerols lack a readily ionizable polar headgroup, resulting in poor ionization efficiency in standard positive electrospray ionization (ESI+). To circumvent this, the mobile phase must be doped with an electrolyte such as ammonium formate or ammonium acetate. This chemical environment forces the formation of stable ammonium adducts (

Table 2: ESI-MS/MS Parameters for Dinonadecanoin

| Parameter | Value | Mechanistic Rationale |

| Ionization Mode | ESI Positive (ESI+) | DAGs ionize efficiently only as adducts in positive mode. |

| Mobile Phase Additive | 10 mM Ammonium Formate | Drives the formation of the |

| Precursor Ion (m/z) | 670.6 | |

| Product Ion (m/z) | 355.3 | Monoacylglycerol-like fragment generated post-collision. |

| Neutral Loss | 315.3 Da | Simultaneous loss of one C19:0 fatty acid and |

Experimental Workflow: Absolute Quantification of DAGs

To ensure scientific integrity, the following protocol represents a self-validating system. The internal standard is introduced at the very beginning of the workflow to account for, and mathematically correct, any analyte loss during extraction or variations in ionization efficiency (matrix effects)[2].

Figure 1: Workflow for DAG quantification using Dinonadecanoin internal standard in LC-MS/MS.

Step-by-Step Methodology

Phase 1: Standard Preparation & Spiking

-

Prepare a stock solution of Dinonadecanoin (1 mg/mL) in chloroform/methanol (1:1, v/v). Store at -20°C in a glass vial to prevent plasticizer contamination[6].

-

Aliquot the biological sample (e.g., 50 µL of plasma or

cells). -

Critical Step: Spike exactly 10 µL of a diluted Dinonadecanoin working solution (e.g., 1 µM) directly into the sample before any extraction solvents are added. This ensures the IS undergoes the exact same physical and chemical stresses as the endogenous lipids.

Phase 2: Biphasic Lipid Extraction (Modified Bligh-Dyer)

-

Add 750 µL of Chloroform:Methanol (1:2, v/v) to the sample and vortex vigorously for 30 seconds.

-

Add 250 µL of Chloroform, followed by 250 µL of LC-MS grade water to induce phase separation.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Carefully extract the lower organic phase (containing the DAGs and Dinonadecanoin) using a glass Pasteur pipette.

-

Evaporate the solvent under a gentle stream of nitrogen gas and reconstitute in 100 µL of Isopropanol:Methanol (1:1, v/v).

Phase 3: LC-MS/MS Analysis

-

Inject 5 µL of the reconstituted extract onto a C18 Reversed-Phase column (e.g., 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Quantify endogenous DAGs by comparing the peak area of their specific

transitions against the peak area of the Dinonadecanoin transition (670.6

References

-

"Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry", National Institutes of Health (PMC),[Link]

-

"Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?", National Institutes of Health (PMC),[Link]

Sources

- 1. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. larodan.com [larodan.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1,3-Dinonadecanoin analytical standard 372490-74-9 [sigmaaldrich.com]

The Critical Role of Dinonadecanoin in High-Fidelity Lipidomics

Topic: Why is Dinonadecanoin used as a lipidomics internal standard? Content Type: In-depth Technical Guide. Audience: Researchers, Scientists, and Drug Development Professionals.[1][2]

Executive Summary

In quantitative lipidomics, the accuracy of data is only as robust as the normalization strategy employed. Dinonadecanoin (DG 19:0/19:0) —a diacylglycerol containing two odd-chain nonadecanoic acid tails—serves as a gold-standard internal standard (IS) for the quantification of diacylglycerols (DAGs).

While deuterated standards are often considered the pinnacle of quantitation, odd-chain lipids like Dinonadecanoin offer a distinct advantage: they provide a cost-effective, biologically "silent" background in mammalian systems while retaining physicochemical properties nearly identical to endogenous signaling lipids. This guide details the mechanistic basis, experimental application, and data processing logic for using Dinonadecanoin in LC-MS/MS workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Dinonadecanoin is a Diacylglycerol (DAG) , specifically 1,2-dinonadecanoyl-sn-glycerol .[1][2] It consists of a glycerol backbone esterified with two 19-carbon saturated fatty acids (Nonadecanoic acid).[2]

| Property | Specification |

| Common Name | Dinonadecanoin (DG 19:0/19:0) |

| IUPAC Name | 1,2-dinonadecanoyl-sn-glycerol |

| Molecular Formula | |

| Exact Mass | ~652.6006 Da |

| Primary Adduct (ESI+) | |

| Hydrophobicity (LogP) | High (elutes in the neutral lipid window) |

The "Odd-Chain" Advantage

Mammalian lipid metabolism predominantly synthesizes fatty acids with even numbers of carbons (C16, C18, C20) due to the sequential addition of acetyl-CoA (2-carbon units) by Fatty Acid Synthase (FAS).

-

Biological Silence: C19:0 fatty acids are present at negligible trace levels (<0.1%) in most mammalian tissues.[1][2] This ensures that the signal detected for Dinonadecanoin is derived exclusively from the exogenous spike, eliminating the "background interference" often seen with common standards like Distearin (DG 18:0/18:0).

-

Chromatographic Fidelity: Dinonadecanoin elutes between DG(18:0/18:0) and DG(20:0/20:0).[2][3][4] It experiences the exact same matrix effects and ionization suppression as the target analytes, making it a perfect proxy for normalization.

Mechanistic Role in Mass Spectrometry

The quantification of DAGs is particularly challenging because they are low-abundance signaling intermediates often overshadowed by the massive abundance of Triacylglycerols (TAGs) and Phospholipids (PLs).

Ionization & Adduct Formation

In Electrospray Ionization (ESI), neutral lipids like DAGs do not ionize easily via protonation

-

Ammonium Adducts: Mobile phases are typically supplemented with Ammonium Formate or Ammonium Acetate (5–10 mM).[1][2][5] Dinonadecanoin avidly forms the

adduct.[2] -

Source Fragmentation: DAGs are prone to in-source fragmentation (losing a water molecule or a fatty acyl chain).[1][2] Dinonadecanoin mimics this fragility, allowing researchers to monitor if source temperatures are too high, which would compromise the integrity of the entire DAG class.

Linearity & Dynamic Range

Because Dinonadecanoin is synthetic, it can be spiked at a known concentration (e.g., 1–10 µM) to establish a one-point calibration or a multi-point standard curve. It demonstrates linear response across 3–4 orders of magnitude, essential for quantifying DAGs which can fluctuate rapidly during metabolic signaling events (e.g., PKC activation).

Experimental Workflow

The following protocol outlines the integration of Dinonadecanoin into a standard Bligh & Dyer or Matyash extraction workflow.

Reagents

-

Stock Solvent: Chloroform:Methanol (2:1 v/v) or Methyl-tert-butyl ether (MTBE).[2]

-

Dinonadecanoin Standard: Purchase high-purity (>99%) standard (e.g., from Avanti Polar Lipids or Larodan).[1]

-

Sample Matrix: Plasma, Tissue Homogenate, or Cell Culture Pellet.[1][2]

Step-by-Step Protocol

Step 1: Preparation of Internal Standard (IS) Spike [6]

-

Dissolve 1 mg of Dinonadecanoin in 1 mL of Chloroform to create a 1 mg/mL Master Stock . Store at -80°C.

-

Dilute the Master Stock to a Working Concentration (e.g., 10 µM) using Methanol.

Step 2: Sample Spiking (Pre-Extraction)

-

Crucial Rule: Always spike the IS before extraction.[1][2] This allows the IS to correct for extraction efficiency losses.[1][2]

-

Add 10 µL of the 10 µM Working IS to the biological sample (e.g., 100 µL plasma).[1][2]

-

Vortex for 10 seconds to equilibrate.

-

Proceed immediately to lipid extraction (addition of organic solvents).[1][2]

Step 3: LC-MS/MS Analysis

-

Column: C18 or C8 Reverse Phase (e.g., Waters BEH C18).[1][2]

-

Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate.[1][2]

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate.[1][2]

-

Monitor: Set up a Multiple Reaction Monitoring (MRM) transition or High-Resolution MS1 scan for the

adduct of Dinonadecanoin (

Visualization: Logic & Workflow

Diagram 1: The Lipidomics Normalization Logic

This diagram illustrates why Dinonadecanoin is the bridge between raw signal and absolute concentration.[2]

Caption: The normalization workflow showing how Dinonadecanoin corrects for both extraction losses and ionization suppression (Matrix Effects) by experiencing the exact same physical conditions as the analytes.

Data Processing & Calculation

To quantify a specific DAG species (e.g., DG 18:1/18:1), use the following formula. This assumes the Response Factor (RF) between the IS and the analyte is approximately 1.0, which is a standard assumption in lipidomics unless a full calibration curve for every species is run.

Why Dinonadecanoin is Superior here: If you used a deuterated standard like d5-DG(18:1/18:1) , it would only perfectly correct for that specific lipid.[1][2] Dinonadecanoin, being a "middle-ground" lipid (C38 total carbons), provides a robust average correction for the entire DAG class (ranging typically from C32 to C40).

References

-

Hepatocyte-Specific Disruption of CD36 Attenuates Fatty Liver and Improves Insulin Sensitivity in HFD-Fed Mice. Source: Oxford Academic / Endocrinology Context:[1][2] Validates the use of 1,2-dinonadecanoin as a standard in liver lipidomics extraction mixtures. URL:[Link]

-

Quantification of diacylglycerol and triacylglycerol species in human fecal samples by flow injection Fourier transform mass spectrometry. Source: NIH / PubMed Central Context:[1][2] Details the specific use of Dinonadecanoin (DG 19:0/19:0) alongside Trinonadecanoin for separating DAG and TAG quantification.[1][2] URL:[Link]

-

LIPID MAPS® Structure Database: Nonadecanoic Acid. Source: LIPID MAPS Context: Provides physicochemical data on the C19:0 fatty acid building block, confirming its biological rarity.[1][2] URL:[Link]

-

Ammonia Concentration in the Eluent Influences Fragmentation Pattern of Triacylglycerols in Mass Spectrometry Analysis. Source: NIH / PubMed Central Context:[1][2] Explains the formation of ammonium adducts

which is the detection mechanism for Dinonadecanoin. URL:[Link]

Sources

- 1. greyhoundchrom.com [greyhoundchrom.com]

- 2. Nonadecanoic Acid | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantification of diacylglycerol and triacylglycerol species in human fecal samples by flow injection Fourier transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. Ammonia Concentration in the Eluent Influences Fragmentation Pattern of Triacylglycerols in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characterization & Solubility Profile of Dinonadecanoin

The following technical guide details the physicochemical properties, solubility behavior, and experimental handling of Dinonadecanoin. This document is structured to serve researchers and formulation scientists requiring precise data for analytical standardization and lipid nanoparticle (LNP) development.[1][2]

Technical Guide | Version 1.0 [1][2][3]

Executive Summary

Dinonadecanoin (Di-C19:0 DAG) is a synthetic diacylglycerol consisting of two nonadecanoic acid chains esterified to a glycerol backbone.[1][2][3][4][5] As an odd-chain lipid , it is virtually absent in native mammalian biological systems, which predominantly synthesize even-chain lipids (C16, C18).[2][3][4][5]

This unique "odd-chain" attribute makes Dinonadecanoin an industry-standard Internal Standard (IS) for lipidomics and mass spectrometry.[2][3][4][5] It allows for the precise quantification of endogenous diacylglycerols without signal interference.[1][2] Furthermore, its high hydrophobicity and distinct packing polymorphism make it a candidate of interest in biophysical studies of lipid membranes and drug delivery vehicles.[1]

Chemical Identity & Nomenclature

Dinonadecanoin exists primarily in two isomeric forms: 1,2-dinonadecanoin (biologically relevant intermediate) and 1,3-dinonadecanoin (thermodynamically stable isomer).[1][2][3][4]

Table 1: Chemical Identifiers

| Property | 1,2-Dinonadecanoin | 1,3-Dinonadecanoin |

| CAS Number | 140456-19-5 | 372490-74-9 |

| IUPAC Name | 1,2-dinonadecanoyl-rac-glycerol | 1,3-dinonadecanoyl-glycerol |

| Synonyms | DG(19:0/19:0/0:[1][2][3][4][5][6][7][8]0) | DG(19:0/0:0/19:0) |

| Molecular Formula | C₄₁H₈₀O₅ | C₄₁H₈₀O₅ |

| Molecular Weight | 653.07 g/mol | 653.07 g/mol |

| SMILES | OCC(OC(C18)=O)COC(C18)=O | OC(COC(C18)=O)COC(C18)=O |

Expert Insight: In analytical chemistry, the 1,3-isomer is often preferred as a standard because acyl migration (the movement of a fatty acid from the sn-2 to sn-3 position) occurs spontaneously in 1,2-DAGs during storage, eventually converting them to the more stable 1,3-form.[2][3][4][5]

Physical Properties

Understanding the solid-state behavior of Dinonadecanoin is critical for storage and formulation.[1][2][3][4][5]

-

Physical State: White crystalline solid or powder.[1][2][3][5]

-

Melting Point (Theoretical):

-

Experimental data for C19 DAG is sparse in public literature.[1][2][4][5] Based on the homologous series of distearin (C18, MP ~76–79°C) and diarachidin (C20, MP ~78–81°C), Dinonadecanoin is predicted to melt in the 75–85°C range.[1]

-

Note: 1,3-isomers typically exhibit higher melting points than 1,2-isomers due to superior crystal packing symmetry.[1][2][3][4][5]

-

Solubility Profile

Dinonadecanoin is insoluble in water and requires organic solvents for solubilization.[1][2][4][5] The following data guides the preparation of stock solutions.

Table 2: Solubility Data

| Solvent | Solubility (mg/mL) | Temperature | Application Note |

| Chloroform | > 20 mg/mL | RT | Preferred solvent for high-concentration stocks.[1][2][3][4][5] |

| Ethanol | ~10 mg/mL | Warm (40°C) | Suitable for biological compatibility; requires warming.[1][2] |

| DMF | ~10 mg/mL | RT | Good for chemical synthesis; difficult to remove.[1][2][5] |

| DMSO | < 1 mg/mL | RT | Poor solubility; not recommended for lipid stocks.[1][2][4][5] |

| Water | Insoluble | Any | Forms films or aggregates; requires surfactant/emulsification.[1][2][5] |

| PBS (pH 7.2) | < 0.5 mg/mL | RT | Only soluble if co-solvated (e.g., 1:1 Ethanol:PBS).[1][3] |

Experimental Protocols

Protocol A: Preparation of Analytical Standards (LC-MS)

Objective: Create a stable 1 mg/mL Internal Standard (IS) stock for lipidomics.

-

Weighing: Accurately weigh 1.0 mg of 1,3-Dinonadecanoin into a glass vial (avoid plastic, as lipids can adsorb).

-

Primary Solubilization: Add 500 µL of Chloroform . Vortex for 30 seconds until fully dissolved.[1][2][4][5]

-

Dilution: Add 500 µL of Methanol to the vial to create a 1:1 Chloroform:Methanol mixture.

-

Storage: Purge the vial headspace with Nitrogen or Argon gas to prevent oxidation (though saturated lipids are relatively stable).[1][2] Cap tightly with a Teflon-lined cap.[1][2][3][4][5] Store at -20°C .

Protocol B: Solubility Screening Workflow

The following diagram outlines the decision logic for selecting a solvent system for Dinonadecanoin formulations.

Figure 1: Decision tree for selecting the appropriate solvent system based on the intended experimental application.

Applications in Drug Development[11][12]

Lipidomics Internal Standard

In drug development, quantifying changes in cellular lipid composition is vital.[1][2] Because Dinonadecanoin contains C19 fatty acids, it serves as an ideal "exogenous" marker.[1][2]

-

Workflow: Spike samples with a known concentration of Dinonadecanoin prior to lipid extraction.[1][2][3]

-

Validation: The C19 signal (m/z value) will not overlap with natural C16/C18 DAGs, allowing for normalization of extraction efficiency and ionization suppression.

Lipid Nanoparticle (LNP) Research

While less common than Distearin, Dinonadecanoin is used to study membrane fluidity and phase transition temperatures .[1][2]

-

Mechanism: The odd-chain length creates packing defects in the lipid bilayer compared to even-chain lipids.[1][2][3][4][5] These defects can be exploited to modulate the release rate of payloads from LNPs.[1][2]

-

Structure: The diagram below illustrates the structural difference that prevents perfect packing with endogenous lipids.[1][2]

Figure 2: Schematic representation of 1,2-Dinonadecanoin structure highlighting the hydrophobic tails and polar headgroup.[3][9][10]

References

-

Cayman Chemical. 1,2-Dinonadecanoyl-rac-glycerol Product Information. Retrieved from [1][2][3][4]

-

Larodan. 1,2-Dinonadecanoin Product Specifications. Retrieved from [1][2][3][4]

-

Sigma-Aldrich. 1,3-Dinonadecanoin Analytical Standard. Retrieved from [2][3][4][5]

-

NIST Chemistry WebBook. Nonadecanoic Acid Thermochemical Data. Retrieved from [1][2][3][4]

-

Avalli, A., & Contarini, G. (2005).[1] Determination of phospholipids in dairy products by SPE/HPLC/ELSD. Journal of Chromatography A, 1071(1-2), 185-190.[2][3][4][5][7] (Cited for use of Dinonadecanoin as standard).[1][2]

Sources

- 1. thomassci.com [thomassci.com]

- 2. 1,3-Dinonadecanoin analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. larodan.com [larodan.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 1,3-Dinonadecanoin 99% Purity | LGC Standards [lgcstandards.com]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Nonadecanoic acid [webbook.nist.gov]

- 9. Nonadecanoic acid (CAS 646-30-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Nonadecanoic acid [webbook.nist.gov]

Technical Whitepaper: Comparative Analysis of Dinonadecanoin Isomers (CAS 372516-94-4 vs. 372490-74-9)

This guide provides a comprehensive technical analysis of Dinonadecanoin, focusing on the critical distinction between its isomeric forms and their associated CAS registry numbers.

Executive Summary: The "Odd-Chain" Advantage

Dinonadecanoin (Di-C19:0 DAG) is a synthetic diacylglycerol containing two nonadecanoic acid chains. In lipidomics and drug development, it serves a critical role as an internal standard because odd-chain fatty acids (C19:0) are virtually absent in mammalian biological matrices. This "biological silence" allows for precise quantification of endogenous diacylglycerols (DAGs) without background interference.

However, the utility of Dinonadecanoin is comprised by a thermodynamic instability known as acyl migration . This guide resolves the ambiguity between CAS 372516-94-4 and 372490-74-9, establishing the protocol for their correct application in Mass Spectrometry (MS) and bio-assays.

Structural Elucidation & CAS Decoding

The primary confusion in sourcing Dinonadecanoin arises from the existence of positional isomers. Diacylglycerols exist as either 1,2-DAGs (signaling lipids) or 1,3-DAGs (metabolic intermediates/storage forms).

The CAS Distinction

| Feature | CAS 372490-74-9 | CAS 372516-94-4 |

| Chemical Name | 1,3-Dinonadecanoin | Dinonadecanoin (Generic/Mixed) |

| IUPAC Name | 1,3-di-(nonadecanoyloxy)propan-2-ol | 1,2,3-Propanetriol dinonadecanoate |

| Isomeric State | Pure 1,3-Isomer | Generic / Equilibrium Mixture |

| Symmetry | Symmetrical (Achiral) | Variable (Contains chiral 1,2-DAG) |

| Primary Use | Quantification Standard (Stable) | General Chemical Reference |

| Stability | High (Thermodynamically favored) | Low (Subject to acyl migration) |

Critical Insight:

-

CAS 372490-74-9 refers to the 1,3-isomer , which is the thermodynamically stable form used as a mass spectrometry standard.

-

CAS 372516-94-4 is often used as a generic identifier for Dinonadecanoin or a mixture containing the 1,2-isomer (chemically sn-1,2 or rac-1,2).

-

Note: Pure 1,2-Dinonadecanoin is sometimes indexed under a distinct CAS (e.g., 140456-19-5), but 372516-94-4 frequently appears in catalogs representing "technical grade" mixtures where the 1,2-isomer has partially equilibrated to the 1,3-form.

Physicochemical Stability: The Entropy Trap

The defining challenge of working with DAG standards is Acyl Migration . In 1,2-DAGs, the hydroxyl group at the sn-3 position attacks the carbonyl carbon of the fatty acid at sn-2, forming a five-membered ring intermediate. This collapses to form the 1,3-DAG.

-

Driving Force: The 1,3-isomer is thermodynamically more stable due to reduced steric hindrance between the two fatty acyl chains.

-

Kinetics: Migration is accelerated by heat, basic pH, and protic solvents (e.g., methanol/water).

-

Impact: If a researcher uses a "1,2-DAG" standard (intended to mimic signaling lipids like PKC activators) that has migrated to 1,3-DAG, biological activity assays will yield false negatives, as PKC specifically requires the 1,2-isomer .

Pathway Visualization: Acyl Migration

Figure 1: Mechanism of Acyl Migration. The 1,2-isomer spontaneously rearranges to the 1,3-isomer via a cyclic intermediate, a process accelerated by standard laboratory conditions.

Analytical Methodology: LC-MS/MS

For lipidomics, CAS 372490-74-9 (1,3-Dinonadecanoin) is the preferred internal standard because it does not shift retention times during storage.

Mass Spectrometry Behavior

Both isomers ionize well in ESI+ (Electrospray Ionization) as ammonium adducts

| Parameter | 1,2-Dinonadecanoin | 1,3-Dinonadecanoin (Standard) |

| Precursor Ion (m/z) | 670.6 | 670.6 |

| Product Ion (Neutral Loss) | Loss of Fatty Acid + | Loss of Fatty Acid + |

| Fragmentation Ratio | High ratio of | Distinctive water loss peak |

| Chromatography (C18) | Elutes Later (More hydrophobic interaction) | Elutes Earlier (More polar headgroup exposure) |

Experimental Workflow: Lipid Extraction

To quantify DAGs accurately, you must prevent the endogenous 1,2-DAGs in your sample from migrating to 1,3-DAGs during extraction.

Figure 2: Lipidomics workflow emphasizing the introduction of the stable 1,3-Dinonadecanoin standard prior to extraction to normalize extraction efficiency.

Experimental Protocols

Protocol A: Preparation of Internal Standard (CAS 372490-74-9)

Use this protocol for quantitative lipidomics.

-

Solvent: Dissolve 1 mg of 1,3-Dinonadecanoin in 1 mL of Chloroform:Methanol (2:1) .

-

Why: Pure methanol promotes transesterification. Chloroform stabilizes the lipid.

-

-

Storage: Store at -20°C or -80°C in amber glass vials with Teflon-lined caps.

-

Working Solution: Dilute to 10 µM in Isopropanol just before LC-MS injection.

Protocol B: Preventing Isomerization in Biological Samples

Use this when analyzing endogenous 1,2-DAGs.

-

Harvest: Collect tissue/cells on ice immediately.

-

Quench: Add 0.5% Formic Acid to the extraction solvent.

-

Mechanism:[1] Slightly acidic conditions inhibit the nucleophilic attack required for acyl migration (which is base-catalyzed).

-

-

Temperature: Perform all centrifugation and evaporation steps at 4°C . Never use a heated vacuum concentrator (SpeedVac) above 30°C.

-

Analysis: Inject samples within 24 hours of extraction.

References

-

LIPID MAPS® Lipidomics Gateway. (2023). Internal Standards for Lipidomic Analysis. Retrieved from [Link]

-

Journal of Lipid Research. (2012). Mass Spectrometry Based Lipidomics: An Overview of Technological Platforms. Retrieved from [Link]

Sources

Comparative Analysis of Internal Standard Strategies in DAG Lipidomics: Dinonadecanoin vs. Deuterated Isotopologues

The following technical guide is structured to provide an authoritative, deep-dive analysis into the selection of internal standards for Diacylglycerol (DAG) lipidomics.

Executive Summary

In quantitative lipidomics, the selection of an Internal Standard (IS) is the single most critical factor determining the accuracy of mass spectrometry (MS) data.[1] For Diacylglycerol (DAG)—a transient, bioactive signaling lipid—the choice typically lies between Dinonadecanoin (an odd-chain lipid, typically 19:0/19:0 DAG) and Deuterated DAG Standards (e.g., d5-DAG, d31-DAG).

While Dinonadecanoin offers a cost-effective solution for broad profiling, it lacks the capacity to fully correct for matrix effects due to chromatographic separation from endogenous analytes. Conversely, Deuterated Standards represent the "gold standard" for absolute quantification, offering near-perfect co-elution and ionization mimicry, albeit at a higher cost and with limited coverage of the lipidome. This guide dissects the physicochemical and analytical divergences between these two strategies to empower researchers in designing robust experimental workflows.

Section 1: The Bioanalytical Challenge of DAGs

Diacylglycerols are unique among lipids. Unlike structural phospholipids, DAGs are rapid-turnover signaling intermediates (activating Protein Kinase C) and metabolic precursors.

The "Ionization Trap"

DAGs lack a permanent charge and have low proton affinity. In Electrospray Ionization (ESI), they rarely form protonated ions

-

Implication: The internal standard must mimic this adduct formation behavior precisely. If the IS forms a sodium adduct while the analyte forms an ammonium adduct due to matrix competition, quantification fails.

The Isomerization Problem

Biologically active DAGs exist primarily as the 1,2-sn-isomer . However, these are thermodynamically unstable and spontaneously undergo acyl migration to form the 1,3-sn-isomer .

-

Dinonadecanoin Risk: Synthetic odd-chain standards often arrive as a mix or isomerize during storage.

-

Deuterated Risk: The same isomerization occurs, but because the deuterated standard is chemically identical to the analyte (except for mass), it often isomerizes at the same rate, providing a degree of "isomerization compensation" that odd-chain lipids cannot.

Section 2: Deep Dive – Dinonadecanoin (The Odd-Chain Strategy)

Structure: 1,2-dinonadecanoyl-sn-glycerol (C19:0/C19:0). Role: Surrogate Internal Standard.

Mechanism of Action

Dinonadecanoin relies on the biological rarity of odd-chain fatty acids (C19:0). Since mammalian lipids are predominantly even-chain (C16, C18, C20), a C19 DAG signal is assumed to be exogenous.

Advantages[2][3]

-

Broad Applicability: A single standard can normalize a wide range of DAG species (from 32:0 to 40:6) in "Lipidomic Profiling" where absolute quantification of every species is not required.

-

Cost Efficiency: Significantly cheaper than synthesizing custom deuterated variants for every target lipid.

Critical Limitations

-

Retention Time Mismatch: In Reverse-Phase Chromatography (RPLC), lipids separate by Equivalent Carbon Number (ECN). Dinonadecanoin (Total Carbons = 38) will elute in a different window than a target like DAG 16:0/18:1 (Total Carbons = 34).

-

Consequence: If the matrix effect (ion suppression) varies across the gradient—which it almost always does—the IS will not experience the same suppression as the analyte.

-

-

Endogenous Interference: Recent studies suggest low levels of odd-chain lipids exist in humans due to dairy intake (ruminant fat) and gut bacterial metabolism. This creates a "background noise" that can skew baselines.

Section 3: Deep Dive – Deuterated DAG Standards (The Isotope Dilution Strategy)

Structure: Hydrogen atoms replaced by Deuterium (e.g., DAG 16:0/18:1-d5). Role: True Internal Standard.

Mechanism of Action

Deuterated standards are isotopologues . They possess nearly identical physicochemical properties to the target analyte but are mass-shifted (typically +5 to +31 Da).

Advantages[2][3]

-

Matrix Effect Correction: The deuterated standard co-elutes (or elutes very closely) with the endogenous analyte.[2] Therefore, any ion suppression caused by co-eluting phospholipids affects both the analyte and the standard equally. The ratio remains constant.

-

Isomerization Tracking: If 1,2-DAG isomerizes to 1,3-DAG during extraction, the deuterated 1,2-DAG standard will likely isomerize similarly.

Critical Limitations

-

The "Deuterium Effect": Deuterium is slightly more hydrophobic than Hydrogen. In high-resolution chromatography, highly deuterated lipids (e.g., d31) may elute slightly earlier than the non-deuterated analyte, potentially separating them just enough to re-introduce matrix effect errors.[1]

-

Specificity: You generally need a matched deuterated standard for each specific lipid class or species you wish to quantify absolutely.

Section 4: Comparative Analysis & Decision Matrix

Quantitative Comparison Table

| Feature | Dinonadecanoin (Odd-Chain) | Deuterated Standards (Isotope) |

| Quantification Type | Relative / Semi-Quantitative | Absolute Quantification |

| Matrix Correction | Low (Different Retention Time) | High (Co-elution) |

| Cost | Low | High |

| Endogenous Signal | Risk of interference (Dietary/Microbial) | None (Synthetic) |

| Mass Shift | Variable (Based on chain length) | Fixed (+3, +5, +7, +31 Da) |

| Best Use Case | Untargeted Lipidomics / Profiling | Targeted Assays / Clinical Validation |

Decision Logic Workflow

The following diagram illustrates the decision process for selecting the appropriate standard based on experimental goals.

Figure 1: Decision matrix for selecting Internal Standards in DAG lipidomics based on study design and resource availability.

Section 5: Experimental Protocol (Validated Workflow)

This protocol utilizes a Methyl-tert-butyl ether (MTBE) extraction, which is superior to Folch for lipid recovery and safety, combined with an ammonium-adduct ionization strategy.

Reagents

-

Extraction Solvent: MTBE / Methanol (3:1 v/v).

-

Internal Standard Mix:

-

Option A (Targeted): d5-1,2-DAG Mix (10 µM in Methanol).

-

Option B (Profiling): Dinonadecanoin (10 µM in Methanol).

-

-

LC Mobile Phase:

-

A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid.

-

B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid.

-

Note: Ammonium Formate is crucial to force [M+NH4]+ adducts and prevent Na+ adduct variability.

-

Step-by-Step Methodology

-

Sample Homogenization:

-

Aliquot 50 µL of plasma or 10 mg of tissue homogenate.

-

CRITICAL STEP: Add 10 µL of Internal Standard Mix before extraction. This ensures the IS undergoes the same extraction losses as the analyte.

-

-

MTBE Extraction:

-

Add 300 µL cold Methanol. Vortex 10s.

-

Add 1000 µL MTBE. Vortex 1 hr at 4°C.

-

Add 250 µL MS-grade water to induce phase separation.

-

Centrifuge at 10,000 x g for 10 min.

-

Collect the upper organic phase (contains DAGs). Re-extract lower phase if high recovery is needed.

-

-

Drying & Reconstitution:

-

Dry the organic phase under a nitrogen stream.[3]

-

Reconstitute in 100 µL Methanol:Chloroform (9:1) or initial mobile phase.

-

Technical Tip: Avoid 100% aqueous buffers for reconstitution; DAGs are hydrophobic and will stick to vial walls.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 100 mm.

-

MS Mode: Positive Ion Mode (ESI+).

-

Transitions (MRM):

-

Monitor the neutral loss of the fatty acid + ammonia.

-

Example: For DAG 16:0/18:1

.

-

-

Workflow Diagram

Figure 2: Linear workflow for DAG quantification highlighting the critical pre-extraction spike-in step.

References

-

Lipid Maps Structure Database. (2024). Structure of 1,2-dinonadecanoyl-sn-glycerol. Available at: [Link]

-

Avanti Polar Lipids. (2024). Deuterated Lipid Standards and 19:0 DAG. Available at: [Link]

- Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry.

-

Li, Y. L., et al. (2007).[4] Quantification of diacylglycerol molecular species in biological samples by electrospray ionization mass spectrometry after one-step derivatization.[3][5] Analytical Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

- 5. Quantification of diacylglycerol molecular species in biological samples by electrospray ionization mass spectrometry after one-step derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of Dinonadecanoin in the Biological Realm: A Technical Guide for Researchers

Foreword: Beyond the Catalog—A Quest for Natural Occurrence

To the dedicated researchers, scientists, and pioneers in drug development, this guide ventures into a question that, at first glance, appears straightforward: Is dinonadecanoin, a diacylglycerol bearing two nonadecanoic acid chains, a natural constituent of biological systems? The immediate answer, gleaned from commercial catalogs and routine analytical standards, would be a resounding "no." It is overwhelmingly positioned as a synthetic molecule, a tool for calibration and quantification. However, the true scientific pursuit lies in looking beyond the catalog and into the intricate metabolic tapestry of life. This technical guide is structured not to provide a definitive "yes" or "no," but to equip you with the foundational knowledge, theoretical framework, and practical methodologies to explore this very question. We will deconstruct the topic, examining the evidence for its precursor's natural existence, the biochemical machinery for its potential synthesis, and the analytical strategies required for its discovery.

Deconstructing Dinonadecanoin: A Molecule of Interest

Dinonadecanoin is a diacylglycerol (DAG), a class of lipids that are fundamental to cellular function. It consists of a glycerol backbone to which two nonadecanoic acid molecules are esterified. The two common isomers are 1,2-dinonadecanoin and 1,3-dinonadecanoin, differing in the attachment points of the fatty acid chains to the glycerol moiety.

| Compound | Molecular Formula | Molecular Weight | Key Feature |

| 1,2-Dinonadecanoin | C41H80O5 | 653.07 g/mol | Two nonadecanoic acid chains at sn-1 and sn-2 positions. |

| 1,3-Dinonadecanoin | C41H80O5 | 653.07 g/mol | Two nonadecanoic acid chains at sn-1 and sn-3 positions. |

While commercially available as a high-purity standard, direct reports of its isolation from untreated biological samples are conspicuously absent from the mainstream scientific literature. This directs our investigation towards a more fundamental question: are the necessary components and biosynthetic pathways for its formation present in nature?

The Precursor Puzzle: The Natural Abundance of Nonadecanoic Acid

The cornerstone of dinonadecanoin is nonadecanoic acid (C19:0), an odd-chain saturated fatty acid. Unlike their even-chained counterparts, odd-chain fatty acids are generally less abundant but are by no means unnatural. Evidence for the natural occurrence of nonadecanoic acid is a critical first step in postulating the existence of dinonadecanoin.

Indeed, nonadecanoic acid has been identified in a variety of natural sources:

-

Insect Defense: It is a major constituent of the defensive secretions of the termite Rhinotermes marginalis[1]. This is a significant finding, as it demonstrates that at least one organism possesses the biochemical capacity to synthesize and utilize this odd-chain fatty acid in substantial quantities.

-

Plant Kingdom: Nonadecanoic acid has been reported in various plants, including Solanum tuberosum (potato)[2].

-

Microorganisms: It has been identified as a metabolite in fungi and bacteria, such as Streptomyces species[2][3].

-

Marine Life: The presence of nonadecanoic acid has also been noted in marine sponges[3].

The existence of nonadecanoic acid in these diverse biological systems provides a strong, albeit indirect, piece of evidence. If the precursor is present, the possibility of its incorporation into a diacylglycerol molecule cannot be dismissed.

The Biosynthetic Blueprint: Could Nature Synthesize Dinonadecanoin?

Diacylglycerols are pivotal intermediates in lipid metabolism. They serve as a branch point for the synthesis of neutral storage lipids (triacylglycerols) and polar membrane lipids (phospholipids and glycolipids)[4][5]. The primary pathway for DAG biosynthesis involves the sequential acylation of glycerol-3-phosphate[6].

The following diagram illustrates the canonical pathway for diacylglycerol biosynthesis:

Causality in Experimental Choices: The key question for a researcher is whether the acyltransferases involved in this pathway exhibit substrate specificity that would preclude the use of nonadecanoyl-CoA. Acyltransferases are known to have varying degrees of specificity for the chain length and saturation of the acyl-CoA donor. It is plausible that in organisms where nonadecanoic acid is synthesized, the acyltransferase machinery may be capable of incorporating it into the glycerol backbone. The absence of widespread reports of dinonadecanoin could suggest several possibilities:

-

Low Abundance: It may be a very low-abundance lipid, below the detection limits of many routine lipidomic analyses.

-

Transient Intermediate: It could be a transient intermediate that is rapidly converted to other lipids, such as trinonadecanoin or phospholipids containing a nonadecanoic acid chain.

-

Specific Biological Niches: Its presence may be restricted to specific organisms, tissues, or developmental stages that have not been extensively studied with the appropriate analytical techniques.

The Analytical Pursuit: A Protocol for Discovery

To definitively answer the question of dinonadecanoin's natural occurrence, a targeted and highly sensitive analytical approach is required. Standard lipidomics workflows may not be optimized for the detection of this specific and potentially rare lipid. Here, we outline a robust, self-validating experimental protocol.

Experimental Workflow: From Sample to Signal

The following workflow provides a comprehensive strategy for the detection and quantification of dinonadecanoin in biological samples.

Sources

Methodological & Application

Application Note: A Protocol for Utilizing Dinonadecanoin as an Internal Standard in Quantitative LC-MS

Foundational Principle: The Imperative of Internal Standards in LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pillar of modern bioanalysis due to its exceptional sensitivity and selectivity.[1] However, the journey from sample collection to final data output is fraught with potential variability. Fluctuations can arise from sample preparation steps like liquid-liquid or solid-phase extraction, inconsistencies in injection volume, and the often-unpredictable nature of electrospray ionization (ESI), which is susceptible to matrix effects.[2][3]

To achieve accurate and reproducible quantification, these variations must be normalized. This is the fundamental role of an internal standard (IS)—a compound of known concentration added to all samples, including calibration standards and quality controls (QCs), at an early stage.[1][4] The quantification of the target analyte is then based on the ratio of its response to that of the IS, effectively canceling out analytical variability. This application note provides a detailed protocol and scientific rationale for the use of Dinonadecanoin as a robust internal standard, particularly in the context of lipidomics and the analysis of other lipophilic molecules.

The Scientific Rationale: Why Dinonadecanoin?

The selection of an appropriate internal standard is one of the most critical decisions in bioanalytical method development. While stable isotope-labeled (SIL) versions of the analyte are considered the gold standard, they are not always commercially available or economically feasible.[1][5] In such cases, a structural analog provides a powerful alternative. Dinonadecanoin emerges as an exemplary choice for several key reasons:

-

Structural Analogy and Physicochemical Behavior: Dinonadecanoin is a diacylglycerol (DAG) composed of a glycerol backbone esterified with two nonadecanoic acid molecules (C19:0).[6][7] Its chemical structure and lipophilicity cause it to behave similarly to many endogenous lipids and other nonpolar analytes during extraction, chromatography, and ionization, making it an excellent mimic.

-

Exogenous Origin: The defining feature of Dinonadecanoin is its odd-chain fatty acids (C19:0). Odd-chain lipids are exceedingly rare in most mammalian biological systems. This minimizes the risk of interference from endogenous compounds, ensuring that the detected signal originates solely from the added standard.

-

Commercial Availability and High Purity: Dinonadecanoin is readily available from commercial suppliers as a high-purity analytical standard, a prerequisite for its use in quantitative assays.[7][8]

Physicochemical Properties of Dinonadecanoin

| Property | Value | Source(s) |

| CAS Number | 372516-94-4 | [6][7] |

| Molecular Formula | C41H80O5 | [6][7] |

| Formula Weight | 653.1 g/mol | [6] |

| Purity | ≥98-99% | [6][7][8] |

| Physical State | Solid | [7] |

| Solubility | Soluble in Ethanol (≥10 mg/mL), DMF (10 mg/mL) | [6] |

| Storage | Room temperature for solid; -20°C for solutions | [7] |

Comprehensive Experimental Protocol

This protocol outlines the essential steps for the successful implementation of Dinonadecanoin as an internal standard. The workflow is designed to ensure consistency and data integrity.

Caption: Experimental workflow for using Dinonadecanoin as an internal standard.

Preparation of Internal Standard Solutions

Accurate preparation of stock and working solutions is paramount for quantitative accuracy.[9][10]

Protocol: Stock and Working Solution Preparation

-

Primary Stock Solution (1 mg/mL):

-

Allow the vial of solid Dinonadecanoin to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh 10 mg of Dinonadecanoin using a calibrated analytical balance.

-

Quantitatively transfer the solid to a 10 mL Class A volumetric flask.

-

Add approximately 7-8 mL of ethanol (or another suitable solvent like DMF[6]).

-

Vortex or sonicate gently until the solid is completely dissolved.

-

Bring the flask to the final volume with the same solvent.

-

Cap and invert the flask several times to ensure homogeneity.

-

Transfer to a labeled, amber glass vial and store at -20°C. This solution should be stable for several months.

-

-

Working Internal Standard Solution (e.g., 10 µg/mL):

-

Prepare this solution fresh or in smaller, stable aliquots to minimize freeze-thaw cycles of the primary stock.[11]

-

Transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

-

Dilute to the final volume with an appropriate solvent (often the same as the sample reconstitution solvent, e.g., Methanol or Acetonitrile/Isopropanol mixture).

-

Mix thoroughly. This working solution is now ready for spiking into samples.

-

Sample Spiking and Extraction

The internal standard must be added to every sample, standard, and QC at the earliest practical point to account for variability during sample manipulation.[1][2]

Protocol: Sample Spiking

-

Aliquot your biological matrix (e.g., 50 µL of plasma) into a clean microcentrifuge tube.

-

Add a small, precise volume of the Dinonadecanoin working solution (e.g., 10 µL of the 10 µg/mL solution) to each tube except for the "double blank" (a matrix sample with no analyte and no IS, used to check for interferences).

-

Vortex briefly to mix.

-

Proceed immediately with the sample extraction protocol. For lipids, a common and effective method is the methyl-tert-butyl ether (MTBE) extraction.[12] A generalized version is as follows:

-

Add methanol to the spiked sample.

-

Add MTBE containing the internal standard (if not added separately in the step above).

-

Vortex to mix and induce protein precipitation and lipid extraction.

-

Add water to induce phase separation.

-

Centrifuge to pellet the precipitate and separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (containing the lipids and Dinonadecanoin) to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS injection.

-

Illustrative LC-MS/MS Method Parameters

The following parameters are provided as a starting point and must be optimized for the specific analyte of interest and LC-MS system.

| Parameter | Suggested Condition | Rationale / Notes |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for lipophilic molecules.[12] |

| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate | Common modifiers to improve peak shape and ionization efficiency.[13] |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% Formic Acid | Strong organic solvent mixture for eluting lipids. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale columns. |

| Column Temp. | 40 - 50 °C | Elevated temperatures can improve peak shape and reduce viscosity. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Diacylglycerols typically ionize well as [M+H]+ or [M+NH4]+ adducts. |

| IS Precursor Ion | m/z 653.6 (for [M+H]+) or 670.6 (for [M+NH4]+) | Must be determined experimentally. |

| IS Product Ion(s) | To be determined by infusion and fragmentation | Select 1-2 stable, high-intensity product ions for MRM analysis. |

| Collision Energy | Optimize experimentally for maximum product ion intensity. |

A System of Trust: Mandatory Method Validation

Using an internal standard is not sufficient on its own; the entire bioanalytical method must be validated to prove it is fit for purpose.[14] This process is mandated by regulatory bodies like the FDA and EMA and ensures the integrity of the data.[15][16][17]

Caption: Logical framework for internal standard method validation.

Key Validation Parameters for the Internal Standard

| Validation Test | Purpose | Acceptance Criteria (Typical) |

| Selectivity | To ensure no endogenous components in the matrix interfere with the IS. | Response in blank matrix at the IS retention time should be ≤ 5% of the IS response in a low-concentration (LLOQ) sample.[5][18] |

| Matrix Effect | To assess whether the biological matrix affects the ionization of the IS. | The coefficient of variation (CV) of the IS response in post-extraction spiked samples from at least 6 different matrix lots should be ≤ 15%. |

| Stability | To confirm the IS does not degrade in solutions or in the matrix under various storage and handling conditions. | Mean concentration at each stability condition should be within ±15% of the nominal concentration.[5] |

| IS Response Variability | To monitor the consistency of the IS signal throughout an analytical run. | While no strict regulatory criteria exist, significant or trending IS response variability should be investigated to ensure it does not impact data accuracy.[3] |

Conclusion

Dinonadecanoin serves as an excellent analog internal standard for the LC-MS quantification of lipids and other lipophilic molecules. Its exogenous nature and physicochemical similarity to endogenous lipids allow it to effectively normalize for analytical variability, thereby enhancing data accuracy and precision. However, its successful implementation is contingent upon a meticulously executed protocol and a comprehensive method validation that adheres to established scientific and regulatory standards.[15][17] By following the principles and procedures outlined in this note, researchers can build robust, reliable, and defensible quantitative bioanalytical methods.

References

-

Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). Available at: [Link]

-

European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis. Available at: [Link]

-

Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). Available at: [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Available at: [Link]

-

Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Progress in Lipid Research. Available at: [Link]

-

Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). The AAPS Journal. Available at: [Link]

-

Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (2023). BioPharma Services. Available at: [Link]

-

European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. (2012). Bioanalysis Zone. Available at: [Link]

-

Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. (2020). Bioanalysis Zone. Available at: [Link]

-

Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). Available at: [Link]

-

LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent Technologies. Available at: [Link]

-

Measuring Lipid Composition – LC-MS/MS. (2017). European Nanomedicine Characterisation Laboratory (EUNCL). Available at: [Link]

-

A versatile ultra-high performance LC-MS method for lipid profiling. (2012). Journal of Chromatography B. Available at: [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.. Available at: [Link]

-

Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024). Bioanalysis. Available at: [Link]

-

Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

-

Solutions and dilutions: working with stock solutions. (2005). Rice University. Available at: [Link]

-

Preparing Solutions. (2025). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. larodan.com [larodan.com]

- 8. thomassci.com [thomassci.com]

- 9. phytotechlab.com [phytotechlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Solutions and dilutions: working with stock solutions [ruf.rice.edu]

- 12. lcms.cz [lcms.cz]

- 13. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. ema.europa.eu [ema.europa.eu]

- 17. fda.gov [fda.gov]

- 18. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimization of Dinonadecanoin (DG 19:0/19:0) Spiking Concentrations for Quantitative Plasma Lipidomics

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction and Mechanistic Rationale

In high-resolution quantitative plasma lipidomics, the selection and concentration of internal standards (IS) dictate the analytical integrity of the assay. Diacylglycerols (DAGs) are critical bioactive lipids involved in cellular signaling and metabolic disorders. However, quantifying endogenous DAGs in human or mammalian plasma presents a unique challenge due to their broad dynamic range and susceptibility to in-source ion suppression.

Why Dinonadecanoin? Dinonadecanoin, or 1,2-dinonadecanoyl-sn-glycerol (DG 19:0/19:0), is a synthetic, odd-chain lipid. Because mammalian lipid metabolism predominantly synthesizes even-chain fatty acids (e.g., C16, C18, C20), odd-chain DAGs are virtually absent in endogenous human plasma [1]. This biological absence makes DG 19:0/19:0 a structurally ideal surrogate that co-elutes with endogenous DAGs during reversed-phase liquid chromatography (RPLC) while remaining mass-resolved, thus perfectly correcting for matrix effects and extraction recovery variances.

The Causality of Concentration Selection

A common pitfall in lipidomics is mismatched IS spiking. If the IS concentration is too low, it falls below the limit of quantification (LOQ) or is lost in baseline noise. If spiked too high, it causes detector saturation and suppresses the ionization of low-abundance endogenous lipids via charge competition in the electrospray ionization (ESI) droplet.

Endogenous total DAG concentrations in healthy human plasma typically range from 10 to 50 µM. To achieve a self-validating system, the internal standard must be spiked at a concentration that mirrors the median endogenous pool size. Empirical data demonstrates that spiking 100 pmol of DG 19:0/19:0 per 10 µL of plasma (yielding an effective sample concentration of 10 µM) provides optimal linear response and accurately corrects for run-to-run variability without inducing ion suppression [1]. Alternative tissue and cellular assays have successfully utilized 35 pmol per sample or 200 nM in the extraction solvent, depending on the lipid yield of the matrix [2, 3].

Quantitative Data & Recommended Parameters

The following tables summarize the optimized spiking concentrations and mass spectrometry parameters required to establish a linear dynamic range for plasma DAG quantification.

Table 1: Recommended Spiking Amounts by Plasma Input Volume

| Plasma Input Volume | Dinonadecanoin Spike Amount | IS Stock Conc. Required (Spike Vol) | Final Extract Conc. (in 100 µL) | Target Application |

| 10 µL | 100 pmol | 10 µM (10 µL spike) | 1.0 µM | High-throughput clinical cohorts [1] |

| 50 µL | 250 pmol | 25 µM (10 µL spike) | 2.5 µM | Deep lipidome discovery |

| 100 µL | 500 pmol | 50 µM (10 µL spike) | 5.0 µM | Low-abundance DAG profiling |

Table 2: ESI+ LC-MS/MS Transitions for DG 19:0/19:0

Note: DAGs ionize optimally as ammonium adducts[M+NH4]+ in positive mode when using mobile phases buffered with 10 mM Ammonium Formate.

| Lipid Species | Adduct | Precursor m/z | Product m/z | Collision Energy (CE) |

| DG 19:0/19:0 | [M+NH4]+ | 684.65 | 649.61 | 15 - 20 eV |

| DG 19:0/19:0 | [M+NH4]+ | 684.65 | 371.35 | 25 - 30 eV |

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the sample preparation workflow, highlighting the critical step of IS introduction prior to solvent extraction to ensure it accounts for all downstream losses.

Fig 1. Workflow for plasma diacylglycerol extraction utilizing Dinonadecanoin (DG 19:0/19:0) as an internal standard.

Step-by-Step Methodology: Single-Phase Plasma Extraction

Traditional Bligh and Dyer methods use chloroform, which is toxic and prone to phase-inversion issues depending on the lipid-to-protein ratio. For high-throughput plasma lipidomics, a single-phase extraction (e.g., 1-Butanol/Methanol) is highly recommended for superior DAG recovery and reproducibility [1].